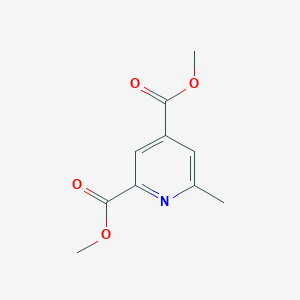
Dimethyl 6-methylpyridine-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 6-methylpyridine-2,4-dicarboxylate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two ester groups at the 2 and 4 positions and a methyl group at the 6 position of the pyridine ring. It is used in various chemical syntheses and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 6-methylpyridine-2,4-dicarboxylate can be synthesized through several methods. One common method involves the esterification of 6-methylpyridine-2,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 6-methylpyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are 6-methylpyridine-2,4-dicarboxylic acid.
Reduction: The major products are 6-methylpyridine-2,4-dimethanol.
Substitution: The products depend on the substituent introduced, such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl 6-methylpyridine-2,4-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of dimethyl 6-methylpyridine-2,4-dicarboxylate depends on its specific application. In chemical reactions, the ester groups can undergo hydrolysis or transesterification, while the pyridine ring can participate in coordination with metal ions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Similar structure but with ester groups at the 2 and 6 positions.
Dimethyl 4-chloropyridine-2,6-dicarboxylate: Contains a chlorine substituent at the 4 position.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Contains ethyl ester groups and methyl groups at different positions.
Uniqueness
Dimethyl 6-methylpyridine-2,4-dicarboxylate is unique due to the specific positioning of its ester and methyl groups, which influence its reactivity and interactions in chemical and biological systems. This distinct structure allows for unique applications and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
80721-35-3 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
dimethyl 6-methylpyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)5-8(11-6)10(13)15-3/h4-5H,1-3H3 |
InChI-Schlüssel |
UVGLQKCAFWWUPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


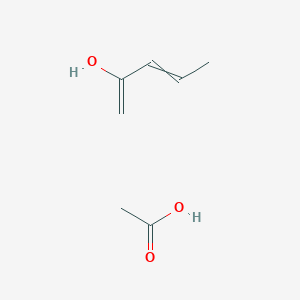
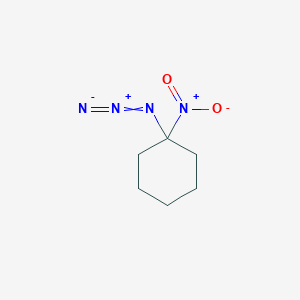
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
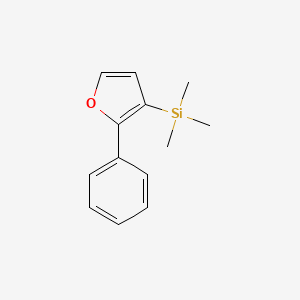
![N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14410948.png)
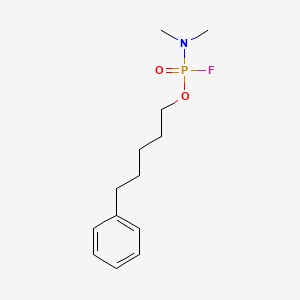
![2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol](/img/structure/B14410956.png)
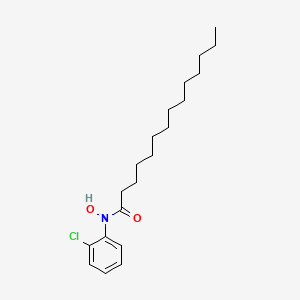
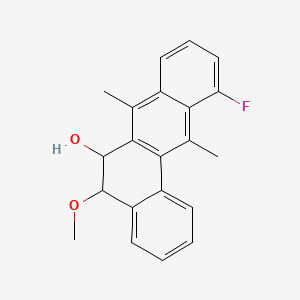
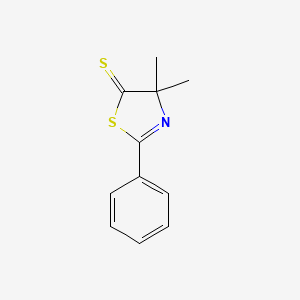
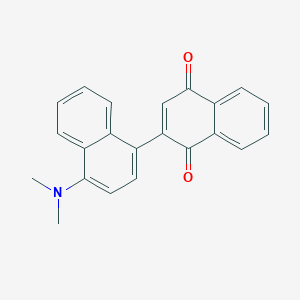
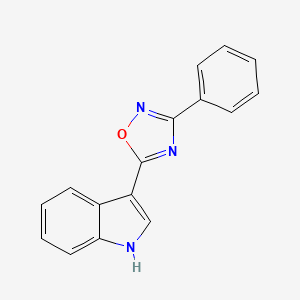
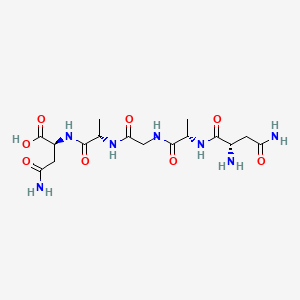
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14410976.png)
